molecular formula C14H9BrFNO3 B2722405 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate CAS No. 1797858-16-2

2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate

Cat. No.: B2722405
CAS No.: 1797858-16-2
M. Wt: 338.132
InChI Key: WFRUUJAATAEYQG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom at the 2-position and a carboxylate group at the 4-position, along with a 2-oxoethyl group attached to a 2-bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-bromophenylacetic acid: This can be achieved by bromination of phenylacetic acid using bromine in the presence of a catalyst.

    Esterification: The 2-bromophenylacetic acid is then esterified with ethanol to form ethyl 2-bromophenylacetate.

    Condensation with 2-fluoropyridine-4-carboxylic acid: The ester is then condensed with 2-fluoropyridine-4-carboxylic acid in the presence of a dehydrating agent like thionyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The 2-oxoethyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution products: Depending on the nucleophile used, products like 2-(2-aminophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate.

    Oxidation products: 2-(2-bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylic acid.

    Reduction products: 2-(2-bromophenyl)-2-hydroxyethyl 2-fluoropyridine-4-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the 2-oxoethyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate
  • 2-(2-Bromophenyl)-2-oxoethyl 2-chloropyridine-4-carboxylate
  • 2-(2-Bromophenyl)-2-oxoethyl 2-methylpyridine-4-carboxylate

Uniqueness

2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

[2-(2-bromophenyl)-2-oxoethyl] 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO3/c15-11-4-2-1-3-10(11)12(18)8-20-14(19)9-5-6-17-13(16)7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRUUJAATAEYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC(=NC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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